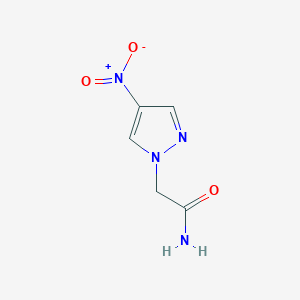
2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitro-1H-pyrazol-1-yl)acetamide (2-NPA) is a compound belonging to the pyrazole family of heterocyclic compounds. It is a valuable synthetic tool for the development of new materials and drugs, due to its high reactivity, low toxicity, and wide range of applications. 2-NPA is used in a variety of scientific research applications, including drug discovery, synthesis of new materials, and as a biochemical reagent.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been utilized in the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study of these complexes provides insights into their potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Molecular Docking Studies
Pyrazole-imidazole-triazole hybrids, which include derivatives of this compound, have been synthesized and evaluated for their antimicrobial properties. One compound in particular demonstrated exceptional potency against A. niger, surpassing the reference drug Fluconazole. These compounds' binding conformations were further elucidated through molecular docking studies, highlighting their potential in antimicrobial research (Punia et al., 2021).
Cancer Research and Cytotoxic Activity
Copper(I) and copper(II) complexes of nitroimidazole conjugated with heteroscorpionate ligands, which include this compound analogs, have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These studies are significant for understanding the potential of such complexes in cancer treatment, particularly in inducing cancer cell death through mechanisms like paraptotic-like pathways (Pellei et al., 2018).
Synthesis of Various Heterocycles
This compound has been used as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been characterized using different spectroscopic methods and have shown potential antimicrobial properties. This synthesis research contributes to the broader field of medicinal chemistry and drug development (Bondock et al., 2008).
Anti-inflammatory Activity and COX-2 Inhibition
A series of derivatives including this compound have been designed and synthesized for selective COX-2 inhibition. One such derivative exhibited potent anti-inflammatory activity, indicating the potential of these compounds in treating inflammatory conditions (Bansal et al., 2014).
Mecanismo De Acción
Mode of Action
It’s known that pyrazole derivatives can exhibit a broad range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been reported to show various biological activities, suggesting they may interact with multiple pathways
Pharmacokinetics
The compound’s molecular weight is 170.13 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
Given the broad range of activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level. More research is needed to describe these effects in detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, it’s predicted to have a melting point of 147.84°C and a boiling point of 445.5°C at 760 mmHg . .
Propiedades
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2,(H2,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTANXJTPWHBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)

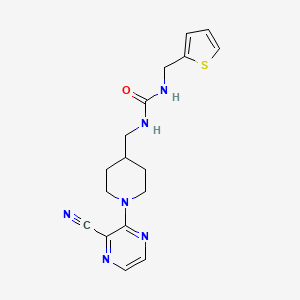
![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)
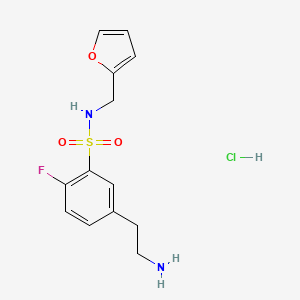
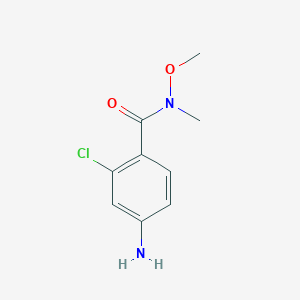
![3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2793685.png)
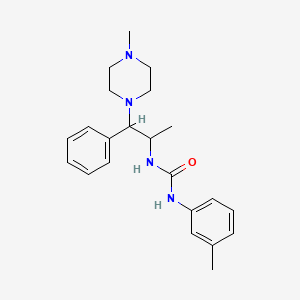
![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)
